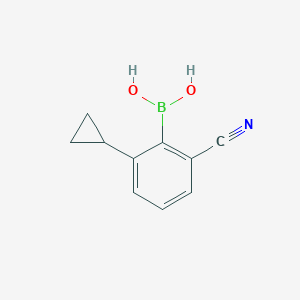
(2-Cyano-6-cyclopropylphenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Cyano-6-cyclopropylphenyl)boronic acid is an organoboron compound with the molecular formula C10H10BNO2. It is a derivative of phenylboronic acid, characterized by the presence of a cyano group and a cyclopropyl group attached to the phenyl ring. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the Suzuki-Miyaura coupling reaction .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Cyano-6-cyclopropylphenyl)boronic acid typically involves the borylation of aryl halides. One common method is the Miyaura borylation reaction, which uses bis(pinacolato)diboron (B2pin2) as the boron source and a palladium catalyst . The reaction conditions often include a base such as potassium acetate and are carried out under mild conditions to ensure high yields.
Industrial Production Methods: Industrial production of this compound may involve continuous flow setups for handling organolithium chemistry on a multigram scale . This method allows for efficient synthesis with high throughput, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: (2-Cyano-6-cyclopropylphenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling aryl or vinyl halides with boronic acids in the presence of a palladium catalyst.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents may vary.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium acetate, and solvents such as toluene or ethanol.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reactants and conditions used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound .
Scientific Research Applications
(2-Cyano-6-cyclopropylphenyl)boronic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of (2-Cyano-6-cyclopropylphenyl)boronic acid in chemical reactions involves the formation of boronate esters with diols and other nucleophiles . In the Suzuki-Miyaura coupling, the compound undergoes transmetalation with palladium, followed by reductive elimination to form the desired product . The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Phenylboronic Acid: Lacks the cyano and cyclopropyl groups, making it less sterically hindered and potentially less reactive in certain reactions.
3-Formylphenylboronic Acid and 4-Formylphenylboronic Acid: These compounds have formyl groups instead of cyano and cyclopropyl groups, leading to different reactivity and applications.
Uniqueness: (2-Cyano-6-cyclopropylphenyl)boronic acid is unique due to its specific substituents, which can influence its reactivity and selectivity in chemical reactions. The presence of the cyano group can enhance its electron-withdrawing properties, while the cyclopropyl group can introduce steric effects that impact its behavior in various reactions .
Properties
Molecular Formula |
C10H10BNO2 |
|---|---|
Molecular Weight |
187.00 g/mol |
IUPAC Name |
(2-cyano-6-cyclopropylphenyl)boronic acid |
InChI |
InChI=1S/C10H10BNO2/c12-6-8-2-1-3-9(7-4-5-7)10(8)11(13)14/h1-3,7,13-14H,4-5H2 |
InChI Key |
OUYJVCGIMFRKTP-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=CC=C1C2CC2)C#N)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,3-Pyrrolidinedicarboxylic acid, 4-[(2-chloro-6,7-diMethoxy-4-quinazolinyl)aMino]-, 1-(1,1-diMethylethyl) 3-ethyl ester, (3R,4S)-rel-](/img/structure/B14073214.png)
![(1S, 5R)-1-Hydroxymethyl-2-aza-bicyclo[3.1.0]hexane-2-carboxylic acid tert-butyl ester](/img/structure/B14073219.png)
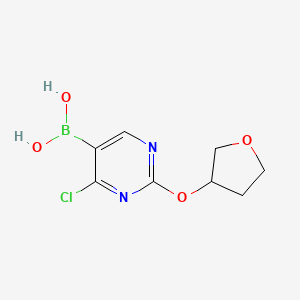

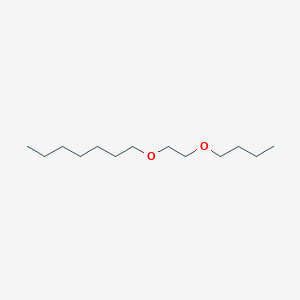
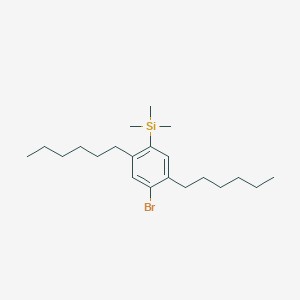
![1H-Benzimidazole, 2-[5-chloro-2-(2-methylpropoxy)phenyl]-](/img/structure/B14073248.png)
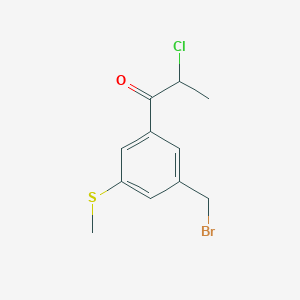
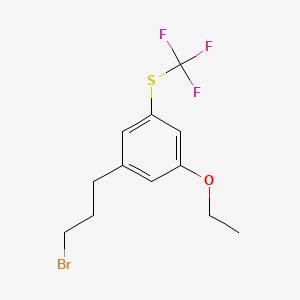
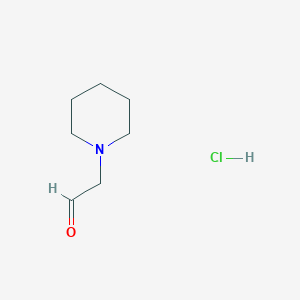
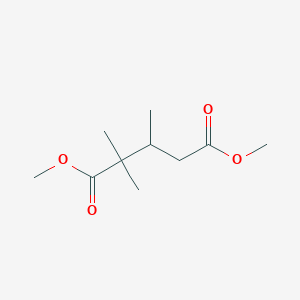
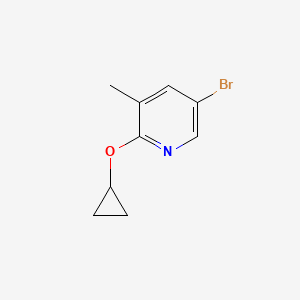
![16-[[(1S)-1-carboxy-4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutyl]amino]-16-oxohexadecanoic acid](/img/structure/B14073275.png)
